molecular formula C9H8BrClO3 B2578265 3-(2-Bromo-4-chlorophenoxy)propanoic acid CAS No. 926217-84-7

3-(2-Bromo-4-chlorophenoxy)propanoic acid

Cat. No. B2578265
CAS RN: 926217-84-7
M. Wt: 279.51
InChI Key: UDSPEOKXKCJLJT-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chlorophenoxy)propanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BCPP, is a derivative of phenoxy herbicides and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Analytical Chemistry Applications

In the realm of analytical chemistry, the focus has been on developing methods for the detection and quantification of chlorophenoxy acid herbicides, which are structurally related to 3-(2-Bromo-4-chlorophenoxy)propanoic acid. For instance, Rosales-Conrado et al. (2008) have developed a methodology for the multiresidue determination of chlorophenoxy acid herbicides in human urine samples by employing solid-phase extraction and capillary LC–UV detection, showcasing the importance of these compounds in monitoring environmental and health safety standards Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2008.

Environmental Science Applications

The environmental impact and dynamics of chlorophenoxy acids, including derivatives of this compound, have been a significant area of research. Studies have focused on the removal techniques of chlorophenols from aqueous media using innovative methods. Adeyemi et al. (2020) explored the use of hydrophobic deep eutectic solvents for the effective removal of chlorophenols from water, highlighting the environmental risks posed by chlorophenols and the effectiveness of novel removal strategies Adeyemi, Sulaiman, Almazroui, Al-Hammadi, & Alnashef, 2020.

Materials Science Applications

In materials science, the derivatives of this compound have been used to synthesize novel materials with potential applications in various industries. Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound structurally similar to this compound, for the synthesis of polybenzoxazine, a material with a wide range of applications due to its thermal and thermo-mechanical properties. This study showcases the potential of such compounds in developing new materials that are sustainable and have varied applications Trejo-Machin, Verge, Puchot, & Quintana, 2017.

Synthesis and Reactivity Studies

Research into the synthesis and reactivity of compounds related to this compound provides insights into their potential applications in organic synthesis and chemical production. Studies on compounds like 3-(trichlorogermyl)propanoic acid have shed light on the unusual properties and reactivity patterns of these compounds, offering pathways to synthesize novel chemicals with specific functions Qiang, Xianshun, Qingmin, Tao, & Zhang, 2010.

properties

IUPAC Name

3-(2-bromo-4-chlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c10-7-5-6(11)1-2-8(7)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSPEOKXKCJLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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